Product packaging for Isoquinolin-1-yl(diphenyl)methanol(Cat. No.:CAS No. 5467-92-5)

Isoquinolin-1-yl(diphenyl)methanol

Cat. No.: B14736345
CAS No.: 5467-92-5
M. Wt: 311.4 g/mol
InChI Key: RWUBNIRCKNOULT-UHFFFAOYSA-N
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Description

Isoquinolin-1-yl(diphenyl)methanol is a synthetic small molecule with the molecular formula C22H17NO and a molecular weight of 311.4 g/mol . This compound is characterized by a central carbon atom bonded to both an isoquinoline group and two phenyl groups, with a hydroxyl group completing the methanol structure . Its exact mass is 311.131014166 g/mol, and it features a topological polar surface area of 33.1 Ų . Predicted physical properties include a density of approximately 1.208 g/cm³ and a boiling point of 510.3°C at 760 mmHg . As a member of the isoquinoline family, this scaffold is of significant interest in medicinal chemistry research . Isoquinoline alkaloids and their synthetic analogs are extensively investigated for a wide spectrum of biological activities, which may include antitumor, antibacterial, anti-inflammatory, and neuroprotective effects . Furthermore, isoquinoline derivatives have been explored in central nervous system (CNS) drug discovery, particularly as ligands for dopamine receptors, highlighting the potential research value of this chemical class . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H17NO B14736345 Isoquinolin-1-yl(diphenyl)methanol CAS No. 5467-92-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5467-92-5

Molecular Formula

C22H17NO

Molecular Weight

311.4 g/mol

IUPAC Name

isoquinolin-1-yl(diphenyl)methanol

InChI

InChI=1S/C22H17NO/c24-22(18-10-3-1-4-11-18,19-12-5-2-6-13-19)21-20-14-8-7-9-17(20)15-16-23-21/h1-16,24H

InChI Key

RWUBNIRCKNOULT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NC=CC4=CC=CC=C43)O

Origin of Product

United States

Synthetic Methodologies for Isoquinolin 1 Yl Diphenyl Methanol and Its Derivatives

Strategies for Constructing the Isoquinolin-1-yl(diphenyl)methanol Skeleton

The creation of the target molecular framework relies on a variety of synthetic approaches. These methods can be broadly categorized into those that form the carbinol group on a pre-existing isoquinoline (B145761) ring and those that construct the isoquinoline scaffold with the necessary precursors already in place.

One of the most direct and fundamental methods for creating the carbinol (C-OH) group is through the nucleophilic addition to a carbonyl precursor. masterorganicchemistry.com This reaction is central to forming the tertiary alcohol found in this compound. The core of this approach involves the attack of a nucleophile on the electrophilic carbon of a carbonyl group, which transforms the carbon's hybridization from sp² to sp³. masterorganicchemistry.com

Two primary pathways exemplify this strategy:

Addition of an Isoquinolyl Nucleophile to Benzophenone (B1666685): In this route, an organometallic reagent derived from isoquinoline, such as 1-isoquinolyllithium or a corresponding Grignard reagent (1-isoquinolylmagnesium bromide), is prepared. This potent nucleophile then attacks the carbonyl carbon of benzophenone. A subsequent aqueous workup protonates the resulting alkoxide to yield the final product, this compound. The isoquinoline ring is known to be susceptible to attack by strong nucleophiles at the C-1 position. quimicaorganica.org

Addition of a Diphenylmethyl Nucleophile to an Isoquinoline-1-carbonyl Precursor: Alternatively, a nucleophile like diphenylmethyl lithium can be added to an isoquinoline bearing a carbonyl group at the C-1 position, such as isoquinoline-1-carbaldehyde or a 1-isoquinolyl ketone. Similar to the first pathway, the reaction proceeds via a tetrahedral intermediate which, after protonation, yields the desired tertiary alcohol. youtube.com

The preparation of the parent compound, diphenylmethanol (B121723), can be achieved through analogous methods, such as the Grignard reaction between phenylmagnesium bromide and benzaldehyde or the reduction of benzophenone. wikipedia.org These nucleophilic addition reactions are highly effective for creating carbon-carbon bonds and installing hydroxyl groups. youtube.com

Palladium-catalyzed reactions have become powerful tools for constructing complex heterocyclic systems, including the isoquinoline scaffold. mdpi.comnih.gov These methods offer high efficiency and regioselectivity, allowing for the synthesis of highly substituted isoquinolines that can serve as precursors to the target carbinol. nih.gov

Key palladium-catalyzed strategies include:

Heck-Type Cyclization Reactions: Intramolecular carbopalladation, a key step in Heck-type reactions, can generate a σ-alkylpalladium intermediate that can be further transformed to build functionalized heterocycles. d-nb.info This approach is valuable for creating isoquinoline-1,3-diones and other related structures. d-nb.info

C-H Activation and Annulation: Transition-metal-catalyzed C-H functionalization has emerged as an efficient strategy for building heterocyclic rings. mdpi.com Palladium catalysts can facilitate the annulation (ring-forming reaction) of N-methoxybenzamides with partners like 2,3-allenoic acid esters to produce substituted hydroisoquinolones with excellent regioselectivity. mdpi.com

Aminocarbonylation: Palladium catalysts are effective in the aminocarbonylation of substrates like 1-iodoisoquinoline. This reaction introduces a carboxamide group at the C-1 position, which can be a synthetic handle for further modifications. mdpi.com

Table 1: Overview of Palladium-Catalyzed Reactions for Isoquinoline Synthesis
Reaction TypeKey SubstratesCatalyst System (Example)Product TypeReference
C-H Activation/AnnulationN-methoxybenzamides, 2,3-allenoic acid estersPd(CH₃CN)₂Cl₂3,4-dihydroisoquinolin-1(2H)-ones mdpi.com
Sequential α-Arylation/CyclizationAryl halides, KetonesPalladium catalyst with appropriate ligandPolysubstituted Isoquinolines nih.gov
Aminocarbonylation1-Iodoisoquinoline, Amines, COPd(OAc)₂/XantPhosIsoquinoline-1-carboxamides mdpi.com
Cascade Carbonylative SynthesisN-(2-iodophenyl)acrylamidesPd(OAc)₂/P(m-tolyl)₃Functionalized Isoquinoline-1,3-diones d-nb.info

A highly regioselective method for functionalizing the C-1 position of isoquinoline involves a directed metalation-trapping sequence. This strategy leverages the increased acidity of the proton at the C-1 position, which is adjacent to the ring nitrogen.

The process typically involves:

Deprotonation (Metalation): A strong base, such as an organolithium reagent (e.g., n-butyllithium) or a specialized base like TMPMgCl·LiCl (Knochel-Hauser base), is used to selectively remove the proton from the C-1 position of an N-protected isoquinoline derivative. nih.gov This creates a potent C-1 isoquinolyl anion.

Trapping with an Electrophile: The resulting nucleophilic anion is then "trapped" by adding a suitable electrophile. To synthesize this compound, benzophenone is used as the electrophilic trapping agent. The isoquinolyl anion attacks the carbonyl carbon of benzophenone, forming the carbon-carbon bond and the alkoxide intermediate, which is then protonated upon workup to yield the final carbinol.

This C-H activation approach provides a direct route to C-1 substituted products, avoiding the need for pre-functionalized starting materials like halo-isoquinolines. nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency and atom economy. beilstein-journals.org Several MCRs and related annulation strategies have been developed for the synthesis of complex isoquinoline derivatives. nih.govnih.gov

For instance, pyrrolo[2,1-a]isoquinoline derivatives can be synthesized via one-pot, three-component reactions starting from isoquinoline, 2-bromoacetophenones, and acetylenic dipolarophiles. nih.gov While not directly yielding the target carbinol, these MCRs provide rapid access to complex isoquinoline scaffolds that can be chemically modified in subsequent steps. beilstein-journals.orgacs.org Annulation strategies, often catalyzed by transition metals, provide a straightforward way to construct the isoquinoline ring system from more basic starting materials. niscpr.res.in

Stereoselective Synthesis and Chiral Resolution Techniques for Isoquinoline Carbinols

The carbinol carbon in this compound is a stereocenter, meaning the molecule can exist as a pair of non-superimposable mirror images called enantiomers. The synthesis of a single enantiomer is often crucial in medicinal chemistry. This can be achieved either through direct asymmetric synthesis or by separating a racemic mixture (a 50:50 mixture of both enantiomers) via chiral resolution.

Stereoselective Synthesis: This approach aims to directly produce one enantiomer in excess. A notable strategy involves asymmetric relay catalysis, where chiral phosphine and gold catalysts are used for the highly enantioselective synthesis of dihydroisoquinoline derivatives from imines tethered with an alkyne moiety. nih.gov While this specific example produces dihydroisoquinolines, the principle of using chiral catalysts to control the stereochemical outcome is broadly applicable in the synthesis of chiral isoquinoline-based compounds.

Chiral Resolution Techniques: When a synthesis produces a racemic mixture, resolution is necessary to separate the enantiomers. wikipedia.org

Crystallization of Diastereomeric Salts: This is the most common method for resolving chiral compounds. wikipedia.org The racemic carbinol, which is weakly basic due to the isoquinoline nitrogen, or a derivative can be reacted with a chiral resolving agent, such as an enantiomerically pure acid like tartaric acid or mandelic acid. wikipedia.orglibretexts.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can often be separated by fractional crystallization. libretexts.orgyoutube.com After separation, the pure enantiomer of the isoquinoline carbinol can be recovered by neutralizing the salt. wikipedia.org

Chiral Chromatography: This technique involves passing the racemic mixture through a chromatography column that contains a chiral stationary phase. The two enantiomers interact differently with the chiral phase, causing them to travel through the column at different rates, which allows for their separation.

Green Chemistry Principles in Isoquinoline Compound Synthesis

Modern synthetic chemistry increasingly emphasizes the adoption of green chemistry principles to minimize environmental impact. rsc.org Traditional methods for isoquinoline synthesis often use harsh conditions, toxic solvents, and expensive reagents, which raises environmental and economic concerns. rsc.orgresearchgate.net

Recent innovations have focused on developing more sustainable methodologies:

Use of Benign Solvents: Replacing hazardous solvents with environmentally friendly alternatives is a key goal. Syntheses have been developed using biomass-derived ethanol at room temperature, which is an environmentally benign approach. chemistryviews.org Other green solvents like polyethylene glycol (PEG-400) and even water have been employed in isoquinoline synthesis. niscpr.res.intandfonline.com Some reactions are designed to be entirely solvent-free. tandfonline.com

Recyclable Catalytic Systems: The use of recyclable catalysts, such as a Ru(II)/PEG-400 system, allows for the catalyst to be recovered and reused, reducing waste and cost. niscpr.res.in

Atom-Economical Reactions: MCRs are inherently atom-economical as they incorporate most or all atoms from the starting materials into the final product, minimizing waste. beilstein-journals.org

Energy Efficiency: Developing reactions that proceed under milder conditions, such as at room temperature, reduces energy consumption. chemistryviews.org

Table 2: Application of Green Chemistry Principles in Isoquinoline Synthesis
Green PrincipleExample ApplicationAdvantagesReference
Benign SolventsRhodium(III)-catalyzed annulation in ethanolReduces use of toxic solvents, biomass-derived chemistryviews.org
Recyclable CatalystRu(II)/PEG-400 catalyzed C-H/N-N bond activationCatalyst can be reused, biodegradable solvent niscpr.res.in
Solvent-Free ConditionsThree-component reaction of isoquinoline and isothiocyanatesEliminates solvent waste, easy product separation tandfonline.com
Atom EconomyMulti-component reactions (MCRs) for isoquinolinonesHigh synthetic efficiency, operational simplicity beilstein-journals.org

Chemical Transformations and Reactivity of Isoquinolin 1 Yl Diphenyl Methanol

Oxidation and Reduction Pathways of Analogous Diphenylmethanols

The central hydroxyl group in diphenylmethanol (B121723) and its analogs is a key site for redox reactions. As a secondary alcohol, it can be oxidized to a ketone and, conversely, the corresponding ketone can be reduced to form the alcohol. bartleby.com

Oxidation: The oxidation of diphenylmethanol to its corresponding ketone, benzophenone (B1666685), is a common transformation in organic synthesis. youtube.comchemedx.org This reaction involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon to which it is attached. bartleby.com Various oxidizing agents can accomplish this conversion. For example, hypochlorous acid (HOCl), often generated in situ from sodium hypochlorite (B82951) (bleach) and an acid like glacial acetic acid, is an effective reagent for this oxidation. youtube.com The reaction is typically performed in a solvent mixture, such as acetone/acetic acid, to solubilize the starting material. youtube.com Other oxidizing systems can also be employed, sometimes in conjunction with phase transfer catalysts to facilitate reactions between reactants in different phases. chemedx.org

Reduction: The reduction of benzophenone to diphenylmethanol is a classic example of converting a ketone to a secondary alcohol. pitt.eduzenodo.org This transformation is achieved using reducing agents that can deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. pitt.edu Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose. zenodo.org The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. pitt.eduzenodo.org The process involves the transfer of a hydride from the borohydride species to the carbonyl carbon, followed by protonation of the resulting alkoxide upon acidic workup to yield the final alcohol product. pitt.edu

Table 1: Common Reagents for Oxidation and Reduction of Diphenylmethanol Analogs

Transformation Reagent Starting Material Product
Oxidation Hypochlorous Acid (HOCl) Diphenylmethanol Benzophenone

| Reduction | Sodium Borohydride (NaBH₄) | Benzophenone | Diphenylmethanol |

Substitution Reactions on the Aromatic Moieties

The phenyl groups and the benzene (B151609) ring of the isoquinoline (B145761) core in isoquinolin-1-yl(diphenyl)methanol are susceptible to electrophilic aromatic substitution (EAS). libretexts.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, leading to functionalized derivatives. masterorganicchemistry.com The specific position of substitution (ortho, meta, or para) is directed by the existing substituents on the ring. msu.edu

Common electrophilic aromatic substitution reactions include:

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com The active electrophile is the nitronium ion (NO₂⁺). masterorganicchemistry.com

Sulfonation: The introduction of a sulfonic acid group (-SO₃H), which is achieved using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). masterorganicchemistry.com This reaction is notably reversible. libretexts.org

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., -Cl, -Br). This reaction usually requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃), to activate the halogen. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: These reactions involve the introduction of an alkyl or acyl group, respectively. libretexts.org Friedel-Crafts alkylation uses an alkyl halide and a Lewis acid catalyst, while acylation uses an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. libretexts.orgnih.gov

In this compound, the large diphenylmethyl group acts as a deactivating group via steric hindrance, particularly at the ortho positions of the phenyl rings. msu.edu The isoquinoline ring itself can undergo electrophilic substitution, typically at positions 5 and 8. However, under acidic conditions used for many EAS reactions, the nitrogen atom can be protonated, which strongly deactivates the ring towards electrophilic attack. Nucleophilic aromatic substitution is also a possibility on the isoquinoline ring, especially if activating groups are present. libretexts.org

Table 2: Key Electrophilic Aromatic Substitution Reactions

Reaction Typical Reagents Electrophile Product Functional Group
Nitration HNO₃, H₂SO₄ NO₂⁺ -NO₂
Sulfonation SO₃, H₂SO₄ HSO₃⁺ or SO₃ -SO₃H
Bromination Br₂, FeBr₃ Br⁺ (activated) -Br
Friedel-Crafts Acylation RCOCl, AlCl₃ RCO⁺ -COR

| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ (or activated complex) | -R |

Derivatization Strategies for Functional Group Modification

The structure of this compound offers multiple handles for derivatization. The most reactive site for simple modifications is the secondary hydroxyl group.

Reactions at the Hydroxyl Group:

Esterification: The alcohol can react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form esters. This reaction is often catalyzed by an acid or a base.

Etherification: Formation of an ether can be achieved, for example, through the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Modification of the Isoquinoline Ring: The nitrogen atom in the isoquinoline ring is basic and can be quaternized by reacting with an alkyl halide to form an isoquinolinium salt. This modification can significantly alter the electronic properties and solubility of the molecule.

Synthesis of Complex Derivatives: More complex derivatives can be synthesized through multi-step sequences. For instance, catalytic processes can be used to construct new ring systems attached to the isoquinoline core. The synthesis of various functionalized isoquinoline derivatives has been achieved through copper-catalyzed cascade reactions and rhodium-catalyzed cyclizations, indicating a wide tolerance for different functional groups. organic-chemistry.org Asymmetric synthesis methods, such as 1,3-dipolar cycloadditions, have been developed to produce chiral tetrahydroisoquinoline derivatives with high enantioselectivity. nih.gov These strategies could potentially be adapted to further elaborate the structure of this compound.

Table 3: Potential Derivatization Strategies

Reaction Type Reagent(s) Site of Modification Resulting Functional Group
Esterification Carboxylic Acid (R-COOH) + Acid Catalyst Hydroxyl Group Ester (-O-CO-R)
Etherification 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) Hydroxyl Group Ether (-O-R)

| N-Alkylation | Alkyl Halide (R-X) | Isoquinoline Nitrogen | Quaternary Ammonium Salt |

Cyclization and Rearrangement Reactions Involving the Isoquinoline Core

The isoquinoline core is a robust heterocyclic system that can participate in or be formed by various cyclization and rearrangement reactions to build more complex molecular architectures, such as those found in aporphine (B1220529) and protoberberine alkaloids. nih.gov While many of these reactions are used to construct the isoquinoline ring itself, similar principles can be applied to modify a pre-existing isoquinoline scaffold.

Annulation Reactions: Transition metal-catalyzed reactions are powerful tools for building additional rings onto the isoquinoline framework. For example, a palladium-catalyzed Heck cyclization can be used to form a new ring by creating a carbon-carbon bond between a vinyl group and an aryl group within the same molecule. nih.gov Similarly, palladium-catalyzed enolate arylation has been used to couple ketones with aryl bromides, which can then cyclize in the presence of an ammonia (B1221849) source to form an isoquinoline ring system. nih.gov

Rearrangement and Tandem Reactions: Complex, multi-step tandem reactions can lead to significant structural reorganization. For example, tandem electrophilic cyclization-[3+2] cycloaddition-rearrangement sequences starting from 2-alkynylbenzaldoximes have been shown to produce complex isoquinoline-based structures. researchgate.net

Intramolecular Cyclizations: If appropriate functional groups are introduced onto the this compound framework, intramolecular cyclizations can occur. A classic example in isoquinoline chemistry is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative to form a dihydroisoquinoline, which can then be oxidized to the isoquinoline. nih.gov By analogy, if the diphenylmethanol portion were modified to contain a suitable electrophilic partner, an intramolecular reaction with the isoquinoline ring could be envisioned to create a new fused ring system.

Table 4: Examples of Cyclization Reactions in Isoquinoline Chemistry

Reaction Name/Type Key Reagents/Catalysts Description
Heck Cyclization Palladium Catalyst, Base Intramolecular coupling of a vinyl halide/triflate with an alkene. nih.gov
Bischler-Napieralski Reaction POCl₃ or P₂O₅ Cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline. nih.gov
Pd-Catalyzed Enolate Arylation Pd(amphos)₂Cl₂, Cs₂CO₃ Coupling of a ketone enolate and an aryl bromide, followed by cyclization with NH₄Cl. nih.gov

| Benzyne Chemistry | Silylaryl triflates | Coupling of isoquinoline derivatives with benzynes to form aporphine scaffolds. nih.gov |

Theoretical and Computational Investigations of Isoquinolin 1 Yl Diphenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like Isoquinolin-1-yl(diphenyl)methanol. nih.govrsc.org These calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.

DFT calculations would likely be performed at a level of theory such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to obtain optimized geometries and electronic properties. rsc.orgrsc.org The calculated HOMO and LUMO energies are crucial for understanding the molecule's susceptibility to electrophilic and nucleophilic attack. The HOMO is expected to be located primarily on the electron-rich regions of the phenyl rings and the oxygen atom, while the LUMO is likely distributed over the electron-deficient isoquinoline (B145761) ring system. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the regions of positive and negative electrostatic potential on the molecule's surface, thereby identifying likely sites for electrophilic and nucleophilic interactions. For this compound, the MEP would likely show a negative potential around the nitrogen atom of the isoquinoline ring and the oxygen atom of the hydroxyl group, indicating their nucleophilic character. Conversely, positive potentials would be expected on the hydrogen atom of the hydroxyl group and the protons of the isoquinoline ring.

Table 1: Predicted Electronic Properties of this compound (Theoretical Estimation)

PropertyPredicted Value/DescriptionSignificance
HOMO Energy Relatively high, localized on phenyl rings and oxygenIndicates susceptibility to electrophilic attack
LUMO Energy Relatively low, localized on the isoquinoline ringIndicates susceptibility to nucleophilic attack
HOMO-LUMO Gap ModerateSuggests moderate kinetic stability
Dipole Moment Non-zeroIndicates a polar molecule
MEP Negative Region Around the N of isoquinoline and O of the hydroxyl groupLikely sites for protonation and hydrogen bonding
MEP Positive Region On the hydroxyl H and aromatic protonsLikely sites for nucleophilic attack

Note: The values in this table are theoretical estimations based on the analysis of related compounds and general principles of quantum chemistry, pending specific experimental or computational studies on this compound.

Conformational Analysis and Molecular Dynamics Studies

The three-dimensional structure and conformational flexibility of this compound are critical to its properties and interactions. Conformational analysis, through methods like molecular mechanics or DFT potential energy surface scans, can identify the most stable arrangements of the molecule. Molecular dynamics (MD) simulations can further provide insights into the dynamic behavior of the molecule in different environments. nih.govnih.gov

Studies on structurally similar 1-phenyl-1,2,3,4-tetrahydroisoquinolines have shown that the phenyl group tends to adopt a pseudo-equatorial position to minimize steric hindrance. nih.gov For this compound, the two bulky phenyl groups attached to the carbinol carbon will create significant steric crowding. This is likely to result in a preferred conformation where the phenyl groups are staggered and oriented away from the isoquinoline ring to minimize non-bonded interactions. The orientation will be a balance between steric repulsion and potential weak intramolecular interactions, such as CH-π interactions.

MD simulations could be employed to explore the conformational landscape of the molecule in a solvent, providing information on the stability of different conformers and the energy barriers for interconversion between them. nih.gov

Table 2: Key Dihedral Angles and Predicted Stable Conformations of this compound

Dihedral AngleDescriptionPredicted Stable Conformation
N2-C1-C(alpha)-ODefines the orientation of the hydroxyl groupLikely to be influenced by hydrogen bonding potential
C8a-C1-C(alpha)-C(phenyl1)Defines the orientation of one phenyl groupStaggered with respect to the other phenyl group and isoquinoline
C8a-C1-C(alpha)-C(phenyl2)Defines the orientation of the second phenyl groupStaggered to minimize steric clash

Note: The predictions in this table are based on steric considerations and analysis of related structures. Specific angles would need to be determined by detailed computational studies.

Spectroscopic Data Interpretation through Computational Methods

Computational methods are invaluable for the interpretation and prediction of spectroscopic data, including NMR, IR, and UV-Vis spectra. researchgate.net

NMR Spectroscopy: The chemical shifts in the ¹H and ¹³C NMR spectra of this compound can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.gov The predicted spectra can be compared with experimental data to confirm the structure and assign the resonances. The chemical shift of the proton at the C1 position would be particularly sensitive to the molecule's conformation. The aromatic protons of the isoquinoline and phenyl rings would appear in the downfield region, with their specific shifts influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. rsc.org These calculations can help in the assignment of the characteristic vibrational modes. For this compound, key expected vibrational bands would include the O-H stretching of the hydroxyl group, C-H stretching of the aromatic rings, C=N and C=C stretching of the isoquinoline ring, and C-O stretching of the alcohol.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. nih.govresearchgate.net The spectrum of this compound is expected to be a composite of the transitions of the isoquinoline and diphenylmethanol (B121723) chromophores. The isoquinoline moiety typically exhibits strong π-π* transitions. nih.govresearchgate.net

Table 3: Predicted Spectroscopic Features of this compound

SpectroscopyPredicted FeatureAssignment
¹H NMR Singlet (downfield)Methine proton (C-H at the chiral center)
Multiplets (aromatic region)Protons of the isoquinoline and phenyl rings
Singlet (variable)Hydroxyl proton
¹³C NMR Signal (downfield)Carbons of the isoquinoline ring
Signals (aromatic region)Carbons of the phenyl rings
SignalChiral carbon atom (C-OH)
IR (cm⁻¹) ~3400 (broad)O-H stretch
~3100-3000Aromatic C-H stretch
~1600-1450C=C and C=N ring stretching
~1050C-O stretch
UV-Vis (nm) ~220, ~270, ~320π-π* transitions of the isoquinoline ring

Note: The predicted spectral data are based on the analysis of the constituent functional groups and related molecules. rsc.orgnih.govresearchgate.netchemicalbook.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be used to investigate the mechanisms of reactions involving this compound, including its formation and subsequent reactivity. researchgate.net DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates, and thereby elucidating the reaction pathway.

The synthesis of this compound likely involves the nucleophilic addition of a diphenylmethyl organometallic reagent (e.g., diphenylmethyllithium or a Grignard reagent) to the C1 position of the isoquinoline ring or an activated isoquinolinium salt. quimicaorganica.org Computational modeling of this reaction would involve locating the transition state for the C-C bond formation. The calculations could also shed light on the role of the solvent and the counter-ion in the reaction mechanism.

The nitrogen atom of the isoquinoline ring retains a lone pair of electrons and can act as a base or a nucleophile in subsequent reactions. quimicaorganica.org The hydroxyl group of the diphenylmethanol moiety can also participate in reactions such as esterification or etherification. Computational studies could model the transition states and energetics of these transformations, providing a deeper understanding of the molecule's reactivity profile.

Coordination Chemistry and Ligand Design Principles

Isoquinolin-1-yl(diphenyl)methanol as a Potential Ligand Scaffold

This compound possesses key structural features that make it an attractive candidate as a ligand for metal coordination. The molecule contains two potential donor atoms: the nitrogen atom of the isoquinoline (B145761) ring and the oxygen atom of the hydroxyl group. This arrangement allows it to function as a bidentate ligand, forming a stable five-membered chelate ring with a metal center. This chelating effect generally leads to more stable complexes compared to those formed with monodentate ligands. nih.gov

The geometry of the ligand is also a critical factor. The isoquinoline ring is a planar, aromatic system, while the diphenylmethanol (B121723) group introduces significant steric bulk. The two phenyl groups attached to the carbinol carbon can influence the coordination sphere of the metal ion, potentially creating a specific chiral environment or restricting the number of ligands that can coordinate. This steric hindrance can be strategically exploited in ligand design to control the geometry and reactivity of the resulting metal complex.

The presence of both a heterocyclic nitrogen atom and a hydroxyl oxygen atom classifies this compound as a potential N,O-bidentate ligand. Such ligands are of considerable interest in coordination chemistry as they combine a "hard" oxygen donor with a "borderline" nitrogen donor, allowing for coordination with a wide range of metal ions.

Metal Complex Formation and Characterization with Isoquinoline Derivatives

While specific studies on the metal complexes of this compound are not extensively documented in the reviewed literature, the coordination chemistry of similar isoquinoline derivatives provides a strong basis for understanding its potential behavior. Isoquinoline and its derivatives readily form coordination complexes with a variety of transition metals, including cobalt(II), nickel(II), zinc(II), ruthenium(II), and iridium(III). tandfonline.comnih.govresearchgate.netnih.gov

The synthesis of these complexes typically involves the reaction of a metal salt with the isoquinoline-based ligand in a suitable solvent. For instance, reacting isoquinoline with cobalt(II) or nickel(II) halides yields neutral coordination complexes. tandfonline.com Similarly, isoquinoline N-oxide has been used to synthesize zinc(II) complexes with varying coordination geometries, from distorted tetrahedral to octahedral, depending on the counter-ion. nih.gov

Metal IonIsoquinoline Ligand TypeResulting Complex Formula (Example)Coordination GeometryReference
Cobalt(II)Isoquinoline[CoCl2(C9H7N)2]Distorted Tetrahedral researchgate.net
Nickel(II)Isoquinoline[Ni(NCS)2(isoquinoline)2(4-phenylpyridine)2]Not specified researchgate.net
Zinc(II)Isoquinoline N-oxide[ZnCl2(C9H7NO)2]Distorted Tetrahedral nih.gov
Zinc(II)Isoquinoline N-oxideZn(C9H7NO)62Octahedral nih.gov
Iridium(III)1-Phenylisoquinoline[Ir(C15H10N)2(C19H12N4)]PF6Distorted Octahedral nih.gov
Ruthenium(II)1-PhenylisoquinolineRu(bpy)2(1-Ph-IQ)Not specified nih.gov

Influence of Ligand Structure on Coordination Geometry and Electronic Properties

The structure of the isoquinoline-based ligand profoundly influences the geometry and electronic properties of the resulting metal complex. Both steric and electronic effects play a crucial role. nih.gov

Steric Effects: The bulkiness of substituents on the isoquinoline ring can dictate the coordination number and geometry of the metal center. For instance, the large diphenylmethanol group in this compound is expected to create significant steric crowding around the metal ion. This can prevent the coordination of multiple ligands, favoring lower coordination numbers. In some cases, steric strain can be relieved through distortions in the coordination geometry or by influencing the reactivity of the complex. nih.gov For example, analysis of X-ray crystal structures of related complexes has shown that bulky ligands can create a sterically crowded pocket around other ligands. nih.gov

The interplay of these steric and electronic factors allows for the fine-tuning of the properties of metal complexes for specific applications.

Catalytic Applications of Metal Complexes Incorporating Isoquinoline-Based Ligands

Metal complexes featuring isoquinoline-based ligands have emerged as effective catalysts in a range of organic transformations. The ability to modify the ligand scaffold allows for the optimization of catalytic activity and selectivity.

One significant area of application is in asymmetric catalysis , where chiral ligands are used to produce enantiomerically enriched products. Chiral isoquinoline-phosphine ligands, for example, have been successfully employed in catalytic asymmetric synthesis. acs.org The defined steric environment created by the ligand around the metal center is key to achieving high levels of enantioselectivity.

Ruthenium(II) complexes containing isoquinoline ligands have been investigated for their potential as anticancer agents, demonstrating that the ligand structure influences their biological activity and cellular uptake. nih.gov Furthermore, isoquinoline-based ligands have been incorporated into complexes used for catalytic hydrogenation and hydrosilation of olefins and alkynes. acs.org The ligand plays a critical role in stabilizing the active metal center and influencing the selectivity of the reaction. For instance, iron complexes with pyridine-based ligands, which are structurally related to isoquinolines, have shown to be effective precatalysts for such reactions. acs.org

The catalytic activity of these complexes is intrinsically linked to the coordination environment of the metal, which is, in turn, dictated by the structure of the isoquinoline ligand.

Catalyst TypeLigand TypeCatalytic ReactionReference
Rhodium ComplexesChiral Isoquinoline-PhosphineAsymmetric Hydroboration/Oxidation acs.org
Iron ComplexesPyridine-di-imine (related to isoquinoline)Hydrogenation and Hydrosilation of Olefins and Alkynes acs.org
Palladium Complexes1-(2'-Diphenylphosphino-1'-naphthyl)isoquinolineAsymmetric Synthesis acs.org
Zinc and Magnesium ComplexesAxially Chiral Isoquinolinyl-NaphtholateRing-Opening Polymerization of Lactide nih.gov

Advanced Applications and Emerging Research Directions

Role in Material Science Applications

The isoquinoline (B145761) scaffold, a core component of Isoquinolin-1-yl(diphenyl)methanol, is increasingly recognized for its utility in material science. The nitrogen atom within the isoquinoline ring system provides a coordination site for metal ions, making its derivatives, including this compound, promising candidates for the development of novel catalysts. The diphenylmethanol (B121723) group can be further functionalized to modulate the steric and electronic properties of the resulting ligands, allowing for the fine-tuning of catalytic activity and selectivity in various organic transformations. While specific research on the direct application of this compound in catalysis is an emerging area, the broader family of isoquinoline derivatives has shown significant potential.

Furthermore, the inherent properties of the isoquinoline ring system, such as thermal stability and charge transport capabilities, suggest that this compound could serve as a foundational structure for the design of new functional materials. The ability to modify both the isoquinoline and diphenylmethanol parts of the molecule opens up avenues for creating materials with tailored electronic and physical properties for a range of applications.

Development as Key Intermediates for Complex Molecule Synthesis

The structural complexity and reactivity of this compound make it a valuable intermediate in the synthesis of more elaborate molecules. The hydroxyl group of the diphenylmethanol moiety offers a reactive handle for a variety of chemical transformations, including esterification and etherification, allowing for the introduction of diverse functional groups.

A notable strategy in synthetic chemistry involves the use of multicomponent reactions (MCRs) to rapidly build molecular complexity. Research has demonstrated the synthesis of isoquinolin-2(1H)-yl-acetamides from a common Ugi-4CR intermediate. nih.gov This approach highlights the potential to use precursors related to this compound in divergent synthetic pathways to generate libraries of complex molecules. The ability to access two different, yet structurally related, scaffolds from a single intermediate is of high interest for exploring chemical space and optimizing molecular properties. nih.gov

The synthesis of such complex structures from readily available intermediates is a cornerstone of modern organic chemistry, enabling the construction of novel compounds with potential applications in various fields, including pharmaceuticals and materials science.

Strategies for Medicinal Chemistry Scaffold Development

The isoquinoline framework is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a multitude of biologically active compounds. nih.gov Derivatives of isoquinoline have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov

One key strategy in modern drug discovery is "scaffold hopping," which involves replacing a core molecular structure with a bioisosteric equivalent to improve properties such as potency, selectivity, or pharmacokinetic profiles. The unique three-dimensional arrangement of this compound makes it an attractive candidate for such strategies. Research has shown that switching between related scaffolds, such as isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides, can be achieved from a common precursor, allowing for the exploration of structure-activity relationships and the optimization of druglike properties. nih.gov

The isoquinolin-2(1H)-yl-acetamide scaffold, which can be conceptually derived from the this compound structure, has been identified in inhibitors of various biological targets, including P2X7 receptors and proteasomes. nih.gov This underscores the potential of this compound as a starting point for the development of novel therapeutic agents.

Photophysical Properties and Optoelectronic Applications

The photophysical properties of isoquinoline derivatives have been a subject of intense research, driven by their potential applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.netontosight.ai Isoquinoline-containing compounds can exhibit strong fluorescence, and their emission properties can be tuned by modifying their chemical structure. mdpi.com

Studies on various isoquinoline derivatives have revealed that their photophysical characteristics are highly sensitive to their molecular structure and environment. For instance, the introduction of different substituents can significantly alter the absorption and emission wavelengths, as well as the fluorescence quantum yield. mdpi.com The rigidity of the molecular structure is also a crucial factor, with more rigid molecules often exhibiting higher quantum yields. mdpi.com

While specific photophysical data for this compound is not yet widely reported, the general properties of the isoquinoline class suggest its potential as a building block for new luminescent materials. The diphenylmethanol moiety offers ample opportunities for synthetic modification to fine-tune the electronic and photophysical properties. The development of novel fluorophores based on the this compound scaffold could lead to advancements in areas such as bioimaging, chemical sensing, and next-generation display technologies.

Table of Photophysical Properties of Selected Isoquinoline Derivatives

CompoundAbsorption Max (λmax abs, nm)Emission Max (λmax em, nm)Stokes Shift (nm)Quantum Yield (Φf)
1-(isoquinolin-3-yl)azetidin-2-one274328540.963
1-(isoquinolin-3-yl)pyrrolidin-2-one274344700.634
1-(isoquinolin-3-yl)piperidin-2-one274350760.389
1-(isoquinolin-3-yl)imidazolidin-2-one274345710.732
N-methyl-1-(isoquinolin-3-yl)pyrrolidin-2-one274346720.455
Data obtained in 0.1 M H₂SO₄ solution. mdpi.com

This table illustrates the tunable nature of the photophysical properties within the isoquinoline family, providing a basis for the rational design of new materials based on the this compound scaffold.

Future Perspectives and Unexplored Research Avenues

Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern organic chemistry. While traditional methods for synthesizing the isoquinoline (B145761) scaffold exist, such as the Pictet–Spengler, Bischler–Napieralski, and Pomeranz–Fritsch reactions, contemporary research is focused on creating more sustainable and versatile strategies. nih.gov

Future research in the synthesis of isoquinolin-1-yl(diphenyl)methanol and its analogs could focus on the following areas:

Transition-Metal-Free Synthesis: Exploring novel synthetic pathways that avoid the use of heavy or toxic transition metals is a key goal for sustainable chemistry. organic-chemistry.org Recent advancements have demonstrated the feasibility of such reactions, offering a more cost-effective and environmentally benign approach. organic-chemistry.org

Catalyst-Free and Solvent-Free Conditions: The development of reactions that proceed without the need for a catalyst or solvent significantly reduces waste and reagent toxicity. organic-chemistry.orgnih.gov One-pot reactions under solvent-free conditions at moderate temperatures have shown promise for the synthesis of isoquinoline derivatives. nih.gov

Visible-Light Catalysis: This emerging technique offers a powerful and efficient method for constructing complex molecular frameworks, including isoquinoline derivatives, under mild conditions. acs.org Further exploration of visible-light-mediated reactions could lead to highly selective and efficient syntheses. acs.org

Flow Chemistry: Continuous flow systems offer precise control over reaction parameters, leading to improved yields, safety, and scalability. rsc.org Applying flow chemistry to the synthesis of isoquinoline alkaloids and their derivatives could streamline production and facilitate large-scale manufacturing. rsc.org

Bio-catalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field that offers high selectivity and sustainability. numberanalytics.com Investigating enzymatic routes to isoquinoline derivatives could provide access to novel structures and enantiomerically pure compounds. numberanalytics.com

Advanced Characterization Techniques and Spectroscopic Studies

A thorough understanding of the structural and electronic properties of this compound is crucial for its potential applications. Advanced characterization techniques and spectroscopic studies are indispensable tools in this endeavor.

Technique Information Gained Relevance to this compound
X-ray Crystallography Precise three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing. eurjchem.comElucidation of the absolute configuration and conformational analysis of the molecule and its derivatives. eurjchem.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the chemical environment of individual atoms (¹H, ¹³C). acs.orgConfirmation of molecular structure, determination of stereochemistry, and study of dynamic processes in solution. acs.org
Mass Spectrometry (MS) Accurate molecular weight and fragmentation patterns. researchgate.netConfirmation of molecular formula and assistance in structure elucidation. researchgate.net
Infrared (IR) and Raman Spectroscopy Information about functional groups present in the molecule. acs.orgIdentification of key vibrational modes and functional groups, such as the hydroxyl (-OH) group. acs.org
Computational (DFT) Studies Theoretical insights into molecular geometry, electronic structure (FMO, MEP), and spectroscopic properties. researchgate.netPrediction and rationalization of experimental findings, guiding the design of new derivatives with desired properties. researchgate.net

Future research should focus on employing a combination of these techniques to build a comprehensive understanding of the structure-property relationships of this compound and its derivatives.

Rational Design of Derivatives for Targeted Applications

The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. rsc.orgnih.gov The rational design of derivatives of this compound can lead to the development of novel therapeutic agents and materials with tailored functionalities.

Key areas for the rational design of derivatives include:

Medicinal Chemistry: The diverse biological activities of isoquinoline derivatives, including anticancer, antimicrobial, and neuroprotective effects, make them attractive targets for drug discovery. numberanalytics.comamerigoscientific.com By modifying the substituents on the isoquinoline core and the diphenylmethanol (B121723) moiety, it is possible to optimize potency, selectivity, and pharmacokinetic properties. nih.gov Computational methods, such as molecular docking and QSAR studies, can aid in the rational design of these derivatives. researchgate.netjapsonline.comnih.gov

Materials Science: The unique electronic and optical properties of isoquinoline derivatives make them suitable for applications in materials science. numberanalytics.com They have been investigated for use in organic light-emitting diodes (OLEDs), sensors, and as ligands in metal-organic frameworks (MOFs). amerigoscientific.comnumberanalytics.com The design of new derivatives with specific photophysical or electronic properties could lead to advancements in these areas. numberanalytics.com

Agrochemicals: Isoquinoline derivatives have also shown potential as herbicides, insecticides, and fungicides. numberanalytics.com The targeted design of new compounds could lead to the development of more effective and environmentally friendly crop protection agents. numberanalytics.com

Interdisciplinary Research in Isoquinoline Chemistry

The future of research on this compound and related compounds lies in fostering collaborations across different scientific disciplines. The complex challenges and vast opportunities in this field necessitate a multidisciplinary approach.

Potential areas for interdisciplinary research include:

Chemistry and Biology: The collaboration between synthetic chemists and biologists is crucial for the discovery and development of new drugs. nih.gov Chemists can synthesize novel isoquinoline derivatives, which biologists can then screen for biological activity. nih.gov

Chemistry and Materials Science: The partnership between chemists and materials scientists can lead to the creation of novel materials with unique properties. amerigoscientific.com Chemists can design and synthesize new isoquinoline-based molecules, which materials scientists can then incorporate into new devices and technologies. amerigoscientific.com

Chemistry and Computational Science: The integration of computational modeling with experimental work can accelerate the research and development process. researchgate.net Computational chemists can use theoretical methods to predict the properties of new molecules, guiding the efforts of synthetic chemists. researchgate.net

By embracing these future perspectives and exploring these uncharted research avenues, the scientific community can unlock the full potential of this compound and the broader class of isoquinoline compounds, leading to significant advancements in medicine, materials science, and beyond.

Q & A

Q. How does crystallographic data inform polymorph screening?

  • Methodology : Perform high-throughput screening with solvents of varying polarity (e.g., methanol, DMSO) to identify polymorphs. Compare powder XRD patterns with single-crystal data from iridium complex studies to correlate packing efficiency with thermal stability .

Data Contradiction Resolution

Q. How to address discrepancies in reported antioxidant activity across studies?

  • Methodology : Standardize assay conditions (e.g., DPPH concentration, incubation time) and normalize results to quercetin equivalents. Meta-analysis of IC₅₀ values from methanol-based extracts can identify outliers due to solvent polarity effects .

Q. Why do SAR studies show conflicting bioactivity for structurally similar derivatives?

  • Methodology : Conduct multivariate regression to isolate electronic (Hammett σ) vs. steric (Taft ES) effects. Controlled synthesis of enantiomers (via chiral catalysts) can clarify stereochemical influences, as seen in imidazole-ethanol analogs .

Environmental and Application Focus

Q. What mitigation strategies reduce environmental risks during large-scale synthesis?

  • Methodology : Replace traditional solvents with ionic liquids or scCO₂ to minimize waste. Lifecycle assessment (LCA) models adapted from diphenyl carbonate production can quantify carbon footprints .

Q. How to evaluate its potential as a photoinitiator in polymer chemistry?

  • Methodology : Test UV-induced radical generation using ESR spectroscopy. Compare efficiency with biphenyl-methanone photoinitiators, optimizing light intensity and monomer compatibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.